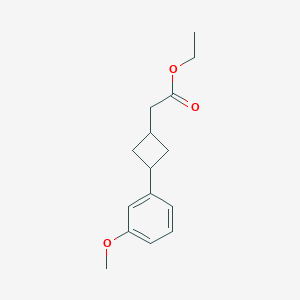

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxyphenyl group and an ethyl acetate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate typically involves the cyclization of appropriate precursors followed by esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex organic molecules.

Biology: In studies involving enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl (3-methoxybenzoyl)acetate: Similar in structure but with a different functional group arrangement.

Cyclobutyl acetate: Lacks the methoxyphenyl group, resulting in different chemical properties.

Uniqueness

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is unique due to its combination of a cyclobutyl ring and a methoxyphenyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutyl ring substituted with a methoxyphenyl group. Its molecular formula is C16H20O3 with a molecular weight of approximately 272.34 g/mol .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial , anti-inflammatory , and anticancer properties. Below are the key findings from recent research:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Disruption of cell membranes |

| N-ethyl-2-(4-methoxyphenyl)acetamide | 32 | Inhibition of cell wall synthesis |

| N-ethyl-2-(3-hydroxyphenyl)acetamide | 16 | Enzyme inhibition |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies suggest that derivatives with methoxy groups at specific positions on the phenyl ring can enhance anti-inflammatory activity .

Case Study: Anti-inflammatory Effects

In a study involving animal models, this compound demonstrated a reduction in inflammatory markers when administered at varying doses. The results indicated a dose-dependent response, with significant reductions observed at higher concentrations.

The biological activity of this compound is believed to involve several molecular targets:

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes leading to cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Apoptosis Induction : In cancer cells, it has been observed that certain derivatives can induce apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The positioning of substituents on the phenyl ring significantly influences the biological activity of this compound. For instance, methoxy groups at the meta position have been associated with enhanced activity against specific targets compared to para or ortho substitutions .

Table 2: Structure-Activity Relationship

| Substituent Position | Activity Level | Remarks |

|---|---|---|

| Meta | High | Enhanced enzyme inhibition |

| Para | Moderate | Reduced membrane disruption |

| Ortho | Low | Minimal activity |

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl 2-[3-(3-methoxyphenyl)cyclobutyl]acetate |

InChI |

InChI=1S/C15H20O3/c1-3-18-15(16)9-11-7-13(8-11)12-5-4-6-14(10-12)17-2/h4-6,10-11,13H,3,7-9H2,1-2H3 |

InChI Key |

HRYMJQFGNQNMNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CC(C1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.